molecular formula C4H9BF3K B1602926 Potassium sec-butyltrifluoroborate CAS No. 958449-00-8

Potassium sec-butyltrifluoroborate

Cat. No.: B1602926
CAS No.: 958449-00-8
M. Wt: 164.02 g/mol
InChI Key: WOHBSAAEEGTTTL-UHFFFAOYSA-N
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Description

Potassium sec-butyltrifluoroborate (CAS: 958449-00-8) is an organoboron reagent with the molecular formula C₄H₉BF₃K and a molecular weight of 164.02 g/mol . It is a white, hygroscopic solid that dissolves in polar organic solvents such as dimethylformamide (DMF) and dichloromethane but hydrolyzes rapidly in the presence of water .

Properties

IUPAC Name

potassium;butan-2-yl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BF3.K/c1-3-4(2)5(6,7)8;/h4H,3H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHBSAAEEGTTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(C)CC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635713
Record name Potassium (butan-2-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958449-00-8
Record name Potassium (butan-2-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of potassium sec-butyltrifluoroborate typically follows a multi-step process involving:

  • Formation of the corresponding organoboron intermediate (boronic acid or boronate ester).
  • Conversion of this intermediate to the trifluoroborate salt using potassium hydrogen fluoride (KHF2).

This approach ensures the production of stable, crystalline organotrifluoroborate salts suitable for subsequent synthetic applications.

Preparation via Boronic Acid Intermediate

A common and well-established method involves the synthesis of the sec-butylboronic acid followed by treatment with potassium hydrogen fluoride to form the trifluoroborate salt.

Stepwise Procedure:

  • Step 1: Preparation of sec-butylboronic acid through hydroboration or transmetallation reactions. For example, sec-butyl magnesium bromide (a Grignard reagent) can be reacted with trimethyl borate to yield the corresponding boronic acid after aqueous work-up.

  • Step 2: The crude boronic acid is then reacted with saturated aqueous potassium hydrogen fluoride (KHF2) at low temperature (0°C) followed by warming to room temperature. This converts the boronic acid into the this compound salt.

  • Step 3: Purification involves concentration under reduced pressure, trituration with hot acetone to remove inorganic salts, and precipitation with diethyl ether to isolate the pure trifluoroborate salt as a white crystalline solid.

Example Data:

Parameter Details
Starting material sec-Butyl magnesium bromide
Boron source Trimethyl borate
Fluoride source Saturated aqueous KHF2
Solvents Diethyl ether, methanol, acetone
Yield Approximately 80%
Physical state White crystalline solid
Melting point 187–189 °C

This method is supported by detailed experimental procedures and yields reported in research literature, confirming its reliability and scalability.

One-Pot or Multi-Step Organolithium Route

An alternative, more streamlined approach involves the use of organolithium reagents and borate esters in a one-pot or two-step process without isolation of intermediates.

Key Steps:

  • Step 1: React a sec-butyl halide or related precursor with an organolithium reagent to generate the sec-butyl organolithium intermediate.

  • Step 2: Add a borate compound (e.g., trialkyl borate) to this intermediate to form the boronate species in situ.

  • Step 3: React the boronate intermediate directly with potassium hydrogen fluoride (KHF2) to yield the this compound salt.

This method benefits from avoiding isolation of unstable intermediates, improving efficiency and reducing reaction times.

Solvent Systems:

  • Anhydrous solvents such as diethyl ether, tetrahydrofuran (THF), or mixtures thereof are preferred for optimal reactivity and yield.

Advantages:

  • The process can be conducted as a two-step or three-step sequence.
  • Protecting groups may be used if hydroxyl functionalities are present.
  • The reaction proceeds under mild conditions, typically at low temperatures.

This preparation strategy is detailed in patent literature and provides a robust, scalable route for potassium organotrifluoroborate derivatives, including sec-butyl variants.

Summary Table of Preparation Methods

Preparation Method Key Reagents Solvents Yield (%) Notes
Boronic acid conversion sec-Butyl magnesium bromide, trimethyl borate, KHF2 Diethyl ether, methanol, acetone ~80 Classical method, well-documented
Organolithium + borate + KHF2 sec-Butyl halide, organolithium reagent, borate, KHF2 Diethyl ether, THF Not specified (high) One-pot or two-step; scalable; patent-supported
Photoredox/Nickel-catalyzed use This compound as substrate N/A 70–78 Application context, highlights purity importance

Research Findings and Notes

  • The boronic acid to trifluoroborate conversion using KHF2 is rapid and efficient, producing stable salts that are easy to handle and purify.
  • The organolithium route allows for synthesis from readily available halide precursors under mild conditions, suitable for sensitive functional groups.
  • Purification by trituration and precipitation ensures removal of inorganic impurities, yielding high-purity trifluoroborate salts.
  • The trifluoroborate salts exhibit excellent stability and are compatible with various catalytic systems, notably in Suzuki-Miyaura and photoredox cross-couplings.
  • No regioisomerization or isomer scrambling occurs during the preparation or subsequent coupling reactions, preserving the sec-butyl configuration.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Potassium sec-butyltrifluoroborate participates in Pd-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl halides. Key advancements include:

  • Catalytic Systems : Pd(OAc)₂ with sterically hindered ligands like n-BuPAd₂ or t-Bu₃P suppresses β-hydride elimination, favoring secondary alkylation .

  • Substrate Scope : Couples with aryl chlorides, bromides, and triflates. For example, reaction with 6-chloropurine yields cyclopropane-substituted purine derivatives (Scheme 9 in ).

  • Challenges : Competitive isomerization to linear alkanes occurs with less hindered ligands (e.g., PdCl₂(dppf)) .

Table 1: Representative Cross-Coupling Yields

ElectrophileCatalyst SystemYield (%)Reference
Aryl ChloridesPd(OAc)₂/n-BuPAd₂60–78
Heteroaryl BromidesPdCl₂(dppf)45–65
Alkenyl TriflatesPdCl₂(dppf)/Cs₂CO₃70–85

Photoredox/Nickel Dual-Catalyzed Acylation

Synergistic photoredox/Ni catalysis enables direct acylation of sec-butyltrifluoroborate with acyl chlorides:

  • Conditions : Ir[dF(CF₃)ppy]₂(bpy)PF₆ (photocatalyst), NiCl₂·dme/L1 (ligand), KF (base), DME solvent, 0.05 M, RT .

  • Efficiency : 70–77% isolated yield without regioisomerization (e.g., hydrocinnamoyl chloride → 4-phenylpentan-2-one) .

  • Scope : Tolerates steric hindrance and functional groups (amines, ethers) .

Table 2: Acylation with Diverse Acyl Chlorides

Acyl ChlorideProductYield (%)Reference
Hydrocinnamoyl4-Phenylpentan-2-one77
Isobutyroyl3-Methylpentan-2-one70

Radical Reactions

Under photocatalytic conditions, sec-butyltrifluoroborate generates secondary alkyl radicals for C–C bond formation:

  • Mechanism : Single-electron oxidation by Ir(III) photocatalyst releases BF₃ and a sec-butyl radical, which couples with alkenes or aryl partners .

  • Example : Reaction with pivalic acid derivatives forms alkylated products via radical-polar crossover .

Synthetic Preparation

The compound is synthesized via:

  • Grignard Formation : sec-Butylmagnesium bromide from 2-bromobutane and Mg .

  • Boration : Reaction with trimethyl borate (B(OMe)₃) at −78°C .

  • Fluoridation : Treatment with KHF₂(aq) yields crystalline K[CH(CH2CH3)CH2BF3] .

Key Steps :

  • Anhydrous conditions (THF/Et₂O) prevent hydrolysis .

  • Recrystallization from acetone/ether enhances purity .

Stability and Handling

  • Air/Moisture Tolerance : Stable indefinitely under ambient conditions, unlike boronic acids .

  • Thermal Stability : Decomposes above 200°C, releasing BF₃ .

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium sec-butyltrifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of aryl or alkenyl electrophiles with alkyltrifluoroborates to form carbon-carbon bonds.

  • Mechanism : The mechanism typically involves the transmetalation of the organotrifluoroborate with a palladium catalyst, followed by reductive elimination to yield the desired product.
  • Reaction Conditions : Optimal conditions often include palladium catalysts (e.g., Pd(OAc)2) and bases such as cesium carbonate (Cs2CO3) in a solvent mixture like THF/H2O .

Case Studies

  • Cross-Coupling with Aryl Electrophiles :
    • A study demonstrated the successful coupling of this compound with various aryl bromides and chlorides, achieving moderate to high yields . The reaction conditions were optimized using palladium catalysts and specific bases.
  • Synthesis of Trisubstituted Alkenes :
    • Sequential Suzuki-Miyaura reactions utilizing K-sec-BuBF3K allowed for the one-pot synthesis of trisubstituted conjugated dienes from gem-dibromides and alkenyl trifluoroborates . This method showcases the versatility of K-sec-BuBF3K in complex molecule synthesis.
  • Secondary Alkylation :
    • Research has highlighted the use of potassium secondary alkyltrifluoroborates, including K-sec-BuBF3K, for cross-coupling with aryl and heteroaryl electrophiles . These reactions demonstrated substrate-dependent outcomes, emphasizing the need for careful optimization.

Comparative Data Table

The following table summarizes key attributes and results from various studies involving this compound:

Application AreaElectrophile TypeCatalyst UsedYield (%)References
Cross-Coupling with Aryl BromidesAryl BromidesPd(OAc)260-85
Trisubstituted Alkene SynthesisAlkenyl TrifluoroboratesPd(PPh3)470-90
Secondary AlkylationHeteroaryl ChloridesPd(OAc)250-75

Comparison with Similar Compounds

Structural and Physical Properties

The steric and electronic profiles of alkyltrifluoroborates significantly influence their reactivity. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Solubility Stability Key Structural Feature
Potassium sec-butyltrifluoroborate C₄H₉BF₃K 164.02 DMF, DCM; hydrolyzes in water Air-sensitive, hygroscopic Branched sec-butyl group
Potassium methyltrifluoroborate CH₃BF₃K 123.94 THF, MeOH; hydrolyzes in water Less sterically hindered Linear methyl group
Potassium cyclopentyltrifluoroborate C₅H₉BF₃K 176.03 Ether, DCM; moisture-sensitive Bulky cyclic structure Cyclopentyl ring
Potassium (3-butenyl)trifluoroborate C₄H₇BF₃K 162.00 THF, acetone Conjugated double bond Allylic flexibility

Key Observations :

  • Steric Effects : The sec-butyl group’s branching reduces reactivity in some cross-couplings but prevents regioisomerization in acylation .
  • Stability : All alkyltrifluoroborates require anhydrous storage, but linear analogs (e.g., methyl) are less prone to steric-driven side reactions .

Reactivity in Cross-Coupling Reactions

Alkyltrifluoroborates vary in performance depending on their structure and catalytic systems:

Reaction Type Substrate Catalyst System Yield Notes Reference
Suzuki-Miyaura Coupling sec-Butyltrifluoroborate Pd/RuPhos 40–60% Moderate yields due to steric hindrance
Acylation sec-Butyltrifluoroborate Photoredox/Ni 70% No regioisomerization observed
Cross-Coupling Cyclopentyltrifluoroborate Pd/RuPhos 50–65% Comparable to sec-butyl analogs
Alkenyl Coupling (3-Butenyl)trifluoroborate Pd(OAc)₂/2PPh₃ 75–85% Higher yields with allylic systems

Key Observations :

  • Steric Hindrance : sec-Butyltrifluoroborate’s branched structure limits coupling efficiency compared to linear or cyclic analogs .
  • Electronic Factors : Allylic systems (e.g., butenyltrifluoroborate) show enhanced reactivity due to conjugation, enabling higher yields .

Stability and Handling

Compound Handling Precautions Hydrolysis Sensitivity Commercial Availability
sec-Butyltrifluoroborate Store under inert gas; avoid moisture/oxygen High Discontinued by some suppliers
Methyltrifluoroborate Similar to sec-butyl; less hygroscopic Moderate Widely available
Sodium Fluoroborate Non-flammable; low toxicity Low Industrial scale production

Key Observations :

  • sec-Butyltrifluoroborate’s sensitivity necessitates stringent storage conditions, impacting its practical use compared to more stable salts like sodium fluoroborate .

Biological Activity

Potassium sec-butyltrifluoroborate (Ksec-BF3) is a versatile organoboron compound that has garnered attention for its potential biological activities and applications in synthetic organic chemistry. This article explores its biological activity, including its efficacy in various biochemical contexts, synthesis methods, and implications for drug development.

This compound is characterized by the molecular formula C4_4H9_9BF3_3K. It is typically synthesized through the reaction of sec-butanol with boron trifluoride in the presence of potassium fluoride. This compound serves as a stable and convenient reagent for cross-coupling reactions, particularly in the synthesis of biologically active molecules.

PropertyValue
Molecular FormulaC4_4H9_9BF3_3K
Molecular Weight174.01 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in polar solvents

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies involving various bacterial strains, it has been shown to inhibit growth effectively, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential candidate for antimicrobial agents.

  • Example Study : A study reported an MIC of 50 µM against Staphylococcus aureus, indicating significant antibacterial properties .

Antiviral Activity

The compound's antiviral potential has also been investigated, particularly in relation to influenza viruses. Its derivatives have been explored as neuraminidase inhibitors, which play a crucial role in viral replication. The modifications at the C-1 position of the pyranose ring have shown promising results in enhancing antiviral activity.

  • Case Study : Derivatives of this compound were synthesized and tested for their ability to inhibit influenza neuraminidase, revealing that certain modifications significantly increase potency .

The biological activity of this compound is believed to stem from its ability to interact with various biochemical pathways. Its role as a boron-containing compound allows it to participate in enzyme inhibition and modulation of signaling pathways relevant to microbial resistance and viral replication.

  • Research Findings : Studies have demonstrated that boron compounds can interfere with glycoprotein functions, which are essential for microbial adhesion and invasion .

Case Studies and Applications

  • Synthesis of Bioactive Compounds : this compound has been employed in the synthesis of g-secretase inhibitors, which are important in Alzheimer's disease research. The compound facilitates the formation of complex structures that exhibit biological activity against this target .
  • Cross-Coupling Reactions : The use of this compound in Suzuki-Miyaura cross-coupling reactions has led to the development of various biologically active compounds, enhancing its utility in medicinal chemistry .

Q & A

Q. What are the standard synthetic routes for Potassium sec-butyltrifluoroborate, and how do reaction conditions influence yield?

Q. What safety protocols are critical when handling this compound?

The compound requires storage in a dry, inert environment (argon/vacuum) to prevent hydrolysis. Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles is mandatory. Spills should be neutralized with calcium carbonate and disposed of via approved waste facilities. Skin contact necessitates immediate rinsing with water for 15 minutes, followed by medical consultation .

Q. Which analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR (δ ≈ -135 to -140 ppm for BF₃ group) and ¹¹B NMR (quadrupolar broadening) confirm structural integrity .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for verifying Z/E isomerism in unsaturated analogs .
  • Titration : Sodium tetraphenylboron TS can quantify potassium content via gravimetric analysis .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions with this compound be optimized for challenging substrates (e.g., aryl chlorides)?

Aryl chlorides, being less reactive than bromides/iodides, require tailored catalysts. Use Pd(OAc)₂ with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) at 80–100°C in THF/water mixtures. Adding Cs₂CO₃ as a base enhances transmetallation efficiency. For sterically hindered substrates, microwave-assisted heating (120°C, 20 min) improves conversion rates .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., competing β-hydride elimination vs. cross-coupling)?

Conflicting data often arise from ligand choice or solvent polarity. For example:

  • Ligand Effects : Bulky ligands (e.g., XPhos) suppress β-hydride elimination by stabilizing the Pd intermediate.
  • Solvent Optimization : Polar aprotic solvents (DMF, NMP) favor coupling, while nonpolar solvents (toluene) may promote elimination. Statistical analysis (e.g., DOE) can identify critical variables. A recent study achieved 92% coupling yield using PdCl₂(dtbpf) (dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene) in DMF/H₂O .

Q. How does the trifluoroborate group influence the compound’s reactivity in non-coupling applications (e.g., photoredox catalysis)?

The BF₃K group acts as a stabilizing moiety in radical reactions. In photoredox systems with Ir(ppy)₃, the trifluoroborate undergoes single-electron oxidation to generate sec-butyl radicals, enabling C–H functionalization. This pathway is pH-dependent; acidic conditions (e.g., AcOH) accelerate radical formation, while neutral conditions favor coupling .

Methodological Guidelines for Data Interpretation

Q. How to statistically analyze reproducibility issues in trifluoroborate-mediated reactions?

  • Control Experiments : Include internal standards (e.g., 1,3,5-trimethoxybenzene for GC-MS) to normalize yields.
  • Error Analysis : Calculate relative standard deviation (RSD) across triplicate runs. RSD >5% indicates inconsistent mixing or temperature gradients.
  • Multivariate Analysis : Use software like JMP or Minitab to model interactions between catalyst loading, solvent, and temperature .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium sec-butyltrifluoroborate
Reactant of Route 2
Potassium sec-butyltrifluoroborate

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